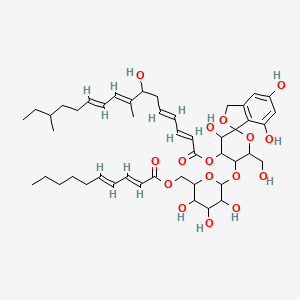
Papulacandin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papulacandin A is a natural product found in Arthrinium sphaerospermum and Arthrinium phaeospermum with data available.
Applications De Recherche Scientifique
Antifungal Properties
Papulacandin A exhibits potent antifungal activity against various yeast species, particularly Candida albicans. This activity is primarily attributed to its ability to inhibit β-(1,3)-D-glucan synthase, an enzyme critical for the biosynthesis of glucan in fungal cell walls. The inhibition disrupts cell wall integrity, leading to cell lysis and death in susceptible fungi .
Table 1: Antifungal Activity of this compound Against Common Yeasts
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Saccharomyces cerevisiae | 1.0 µg/mL |
| Geotrichum lactis | 0.3 µg/mL |
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy and safety profile of this compound in various settings:
- In Vitro Studies : Research has demonstrated that this compound is effective against resistant strains of Candida albicans, showcasing its potential as a therapeutic agent for treating fungal infections in immunocompromised patients .
- In Vivo Studies : Animal models have shown that treatment with this compound leads to significant reductions in fungal burden in infected tissues compared to untreated controls. These findings suggest its potential utility in clinical settings for managing systemic fungal infections .
- Comparative Studies : In comparative analyses with other antifungal agents such as caspofungin, this compound has exhibited superior activity against certain strains of yeast, highlighting its potential as a first-line treatment option for resistant infections .
Propriétés
Numéro CAS |
61036-46-2 |
|---|---|
Formule moléculaire |
C47H66O16 |
Poids moléculaire |
887 g/mol |
Nom IUPAC |
[5'-[6-[[(2E,4E)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C47H66O16/c1-5-7-8-9-10-11-17-22-37(52)58-28-36-40(54)41(55)42(56)46(60-36)62-43-35(26-48)63-47(39-31(27-59-47)24-32(49)25-34(39)51)45(57)44(43)61-38(53)23-18-13-16-21-33(50)30(4)20-15-12-14-19-29(3)6-2/h10-13,15-18,20,22-25,29,33,35-36,40-46,48-51,54-57H,5-9,14,19,21,26-28H2,1-4H3/b11-10+,15-12+,16-13+,22-17+,23-18+,30-20+ |
Clé InChI |
DPVWBQZOSHCQTG-AOHSDRNLSA-N |
SMILES |
CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC3(C(C2OC(=O)C=CC=CCC(C(=CC=CCCC(C)CC)C)O)O)C4=C(CO3)C=C(C=C4O)O)CO)O)O)O |
SMILES isomérique |
CCCCC/C=C/C=C/C(=O)OCC1C(C(C(C(O1)OC2C(OC3(C(C2OC(=O)/C=C/C=C/CC(/C(=C/C=C/CCC(C)CC)/C)O)O)C4=C(CO3)C=C(C=C4O)O)CO)O)O)O |
SMILES canonique |
CCCCCC=CC=CC(=O)OCC1C(C(C(C(O1)OC2C(OC3(C(C2OC(=O)C=CC=CCC(C(=CC=CCCC(C)CC)C)O)O)C4=C(CO3)C=C(C=C4O)O)CO)O)O)O |
Synonymes |
papulacandin A papulacandin C papulacandin D papulacandin E papulacandins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















